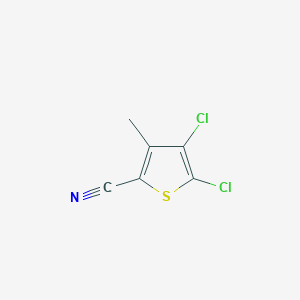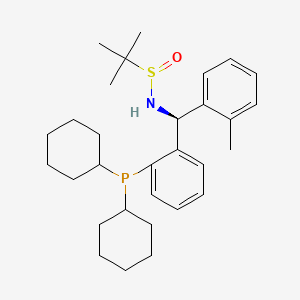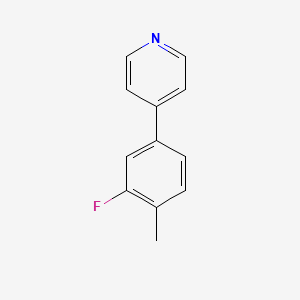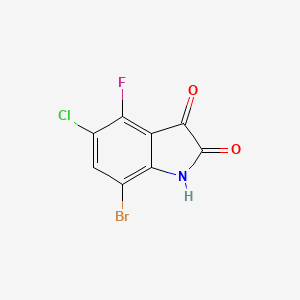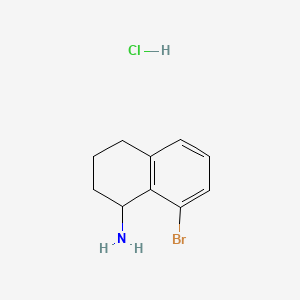
4-Ethoxycyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxycyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring. The ethoxy group (-OCH2CH3) is attached to the cyclohexane ring, making this compound unique in its structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxycyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 4-ethoxycyclohexane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride. This method is advantageous due to its high yield and environmentally benign nature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) and N-chlorosuccinimide (NCS) are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the conversion of the sulfonyl chloride group to sulfonic acid.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Applications De Recherche Scientifique
4-Ethoxycyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-sulfonyl chloride: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxycyclohexane-1-sulfonyl chloride: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness
4-Ethoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and solubility compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes .
Propriétés
Formule moléculaire |
C8H15ClO3S |
|---|---|
Poids moléculaire |
226.72 g/mol |
Nom IUPAC |
4-ethoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
TYJLJPOEFUEDGL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


